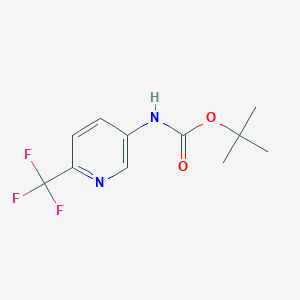
N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide, also known as FPiP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FPiP is a pyridine-based compound that contains a furan ring and a pivaloylamide group. This compound has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Amplification of Phleomycin Activity
Research into the condensation products of related heterobicyclic compounds, including those with furan and pyridinyl groups, has shown significant potential in amplifying the activity of phleomycin, an antibiotic, against Escherichia coli. These findings suggest that N-((6-(furan-3-yl)pyridin-3-yl)methyl)pivalamide could play a role in enhancing antibiotic efficacy through structural modifications (Brown & Cowden, 1982).
Lithiation Site Control
The control over lithiation sites in derivatives of pyridine, including compounds structurally similar to this compound, has been documented. Such control is crucial for synthesizing various substituted derivatives, indicating the compound's potential in the field of synthetic organic chemistry (Smith et al., 2013).
Coordination Polymers and Catalytic Properties
The formation of heterometallic coordination polymers from trigonal trinuclear blocks and polypyridine spacers, involving components similar to those in this compound, highlights the compound's potential in creating materials with novel topological, sorption, and catalytic properties. Such materials are promising for various applications, including catalysis and gas storage (Sotnik et al., 2015).
Molecular Structure Insights
Investigations into molecules containing pyridin and furan moieties, akin to this compound, provide valuable insights into their molecular structure, stabilization mechanisms via intramolecular hydrogen bonds, and intermolecular interactions. This understanding is crucial for designing molecules with desired physical and chemical properties (Atalay et al., 2016).
DNA Binding Affinity
Compounds structurally related to this compound, such as those incorporating furan and pyridine rings, have been studied for their DNA-binding affinity. This research suggests potential applications in drug design, where modulation of DNA interactions is a key therapeutic strategy (Laughton et al., 1995).
properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-9-11-4-5-13(16-8-11)12-6-7-19-10-12/h4-8,10H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCZKNGJHJDPBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CN=C(C=C1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2436668.png)
![(1S)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B2436670.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2436671.png)
![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2436672.png)
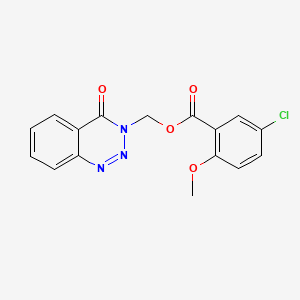
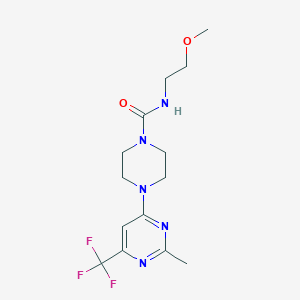
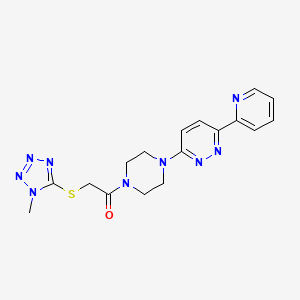
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2436682.png)
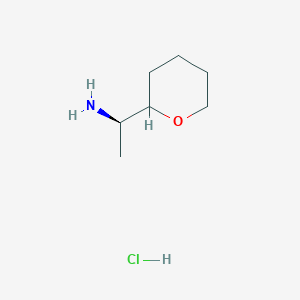
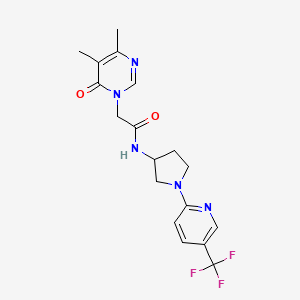
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2436686.png)

